molecular formula C12H12BrN3O2 B7901230 Ethyl 5-amino-1-(3-bromophenyl)pyrazole-3-carboxylate

Ethyl 5-amino-1-(3-bromophenyl)pyrazole-3-carboxylate

Cat. No.: B7901230
M. Wt: 310.15 g/mol
InChI Key: IZBGPGGLDIXCCH-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(3-bromophenyl)pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(3-bromophenyl)pyrazole-3-carboxylate typically involves the reaction of ethyl 3-oxo-3-(3-bromophenyl)propanoate with hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the pyrazole ring. The reaction can be summarized as follows:

    Starting Materials: Ethyl 3-oxo-3-(3-bromophenyl)propanoate and hydrazine hydrate.

    Reaction Conditions: Reflux in ethanol.

    Product: this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(3-bromophenyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3).

    Oxidation: Oxidizing agents (e.g., H2O2, KMnO4).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4).

Major Products

    Substitution: Derivatives with different substituents on the phenyl ring.

    Oxidation: Nitro derivatives.

    Reduction: Alkylamine derivatives.

Scientific Research Applications

Ethyl 5-amino-1-(3-bromophenyl)pyrazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(3-bromophenyl)pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-1-(2-fluorophenyl)pyrazole-3-carboxylate
  • Ethyl 5-amino-1-(4-chlorophenyl)pyrazole-3-carboxylate
  • Ethyl 5-amino-1-(3-methylphenyl)pyrazole-3-carboxylate

Uniqueness

Ethyl 5-amino-1-(3-bromophenyl)pyrazole-3-carboxylate is unique due to the presence of the bromine atom on the phenyl ring, which can influence its reactivity and interactions with biological targets. The bromine atom can also serve as a handle for further functionalization, making this compound versatile for various synthetic applications.

Properties

IUPAC Name

ethyl 5-amino-1-(3-bromophenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2/c1-2-18-12(17)10-7-11(14)16(15-10)9-5-3-4-8(13)6-9/h3-7H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBGPGGLDIXCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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